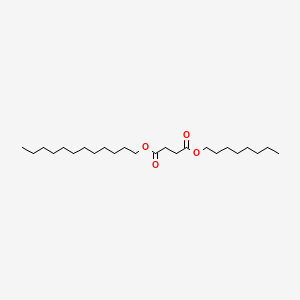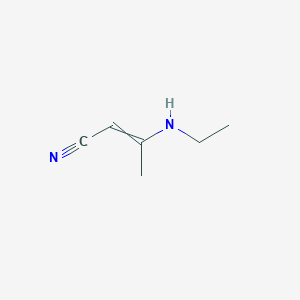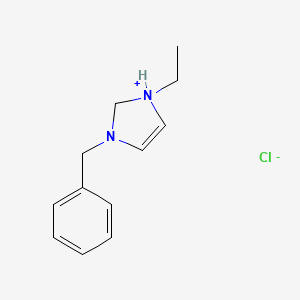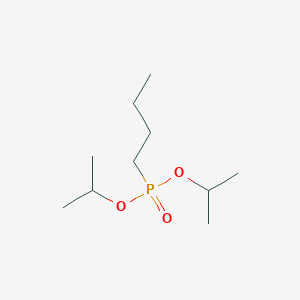![molecular formula C8H7F B14648320 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 51736-79-9](/img/structure/B14648320.png)
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluorobicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C8H7F It is a fluorinated derivative of bicyclo[420]octa-1,3,5-triene, which is known for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling fluorinating agents on a larger scale.
化学反应分析
Types of Reactions
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted bicyclo[4.2.0]octa-1,3,5-trienes, while oxidation can produce ketones or alcohols.
科学研究应用
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Chemical Biology: It can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.
作用机制
The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, affecting various pathways and processes.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The non-fluorinated parent compound.
2-Chlorobicyclo[4.2.0]octa-1,3,5-triene: A chlorinated analog.
2-Bromobicyclo[4.2.0]octa-1,3,5-triene: A brominated analog.
Uniqueness
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in ways that are different from its non-fluorinated or halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable for various applications.
属性
CAS 编号 |
51736-79-9 |
|---|---|
分子式 |
C8H7F |
分子量 |
122.14 g/mol |
IUPAC 名称 |
2-fluorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8H7F/c9-8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2 |
InChI 键 |
VEECXSDJODGZMU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)





![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
